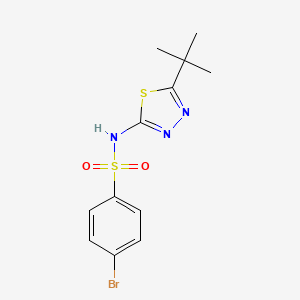
4-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a bromine atom, a tert-butyl group, and a 1,3,4-thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides in the presence of a base.
Bromination: The aromatic ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS).
Sulfonamide formation: The final step involves the reaction of the brominated aromatic compound with a sulfonamide derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The thiadiazole ring can participate in redox reactions, altering its electronic properties.
Coupling reactions: The compound can be used in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and boronic acids or esters.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
4-BROMO-N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Materials science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological studies: It can be used to study the interactions of sulfonamide derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-BROMO-N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)BENZENE-1-SULFONAMIDE depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The thiadiazole ring and sulfonamide group are known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)aniline
- 4-Bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide
- 4-Bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonyl chloride
Uniqueness
4-BROMO-N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)BENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization, while the sulfonamide group is known for its biological relevance.
Properties
Molecular Formula |
C12H14BrN3O2S2 |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
4-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14BrN3O2S2/c1-12(2,3)10-14-15-11(19-10)16-20(17,18)9-6-4-8(13)5-7-9/h4-7H,1-3H3,(H,15,16) |
InChI Key |
JFDPJKJDOIBOSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


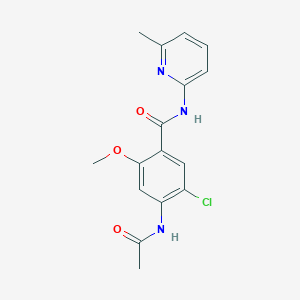
![N-[3-(3,5-dimethylpiperidine-1-carbonyl)phenyl]benzamide](/img/structure/B11168001.png)
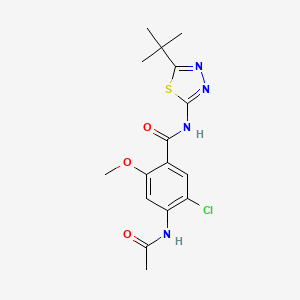
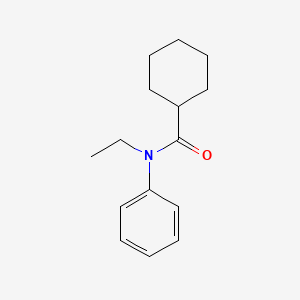
![N-[2-(4-fluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B11168028.png)
![3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11168030.png)
![1-(4-ethoxyphenyl)-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11168040.png)
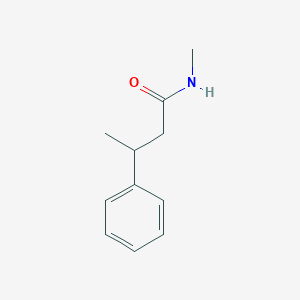
![3,4-dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11168053.png)
![2-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11168056.png)
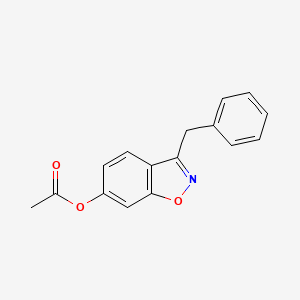
![[4-(4-Methoxyphenyl)piperazino][2-(3-pyridyl)-4-quinolyl]methanone](/img/structure/B11168062.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B11168065.png)
![4-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11168066.png)
